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molecular formula C10H10FNS2 B8528174 5-(4-Fluoro-phenyl)-thiomorpholine-3-thione

5-(4-Fluoro-phenyl)-thiomorpholine-3-thione

Cat. No. B8528174
M. Wt: 227.3 g/mol
InChI Key: VBOGVRWMGSNZDF-UHFFFAOYSA-N
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Patent
US08871760B2

Procedure details

A mixture of phosphorus pentasulfide (5.12 g, 11.5 mmol) and sodium carbonate (1.22 g, 11.5 mmol) in THF (30 mL) was stirred at room temperature. A solution of 5-(4-fluoro-phenyl)-thiomorpholin-3-one (2.0 g, 9.5 mmol) in THF (25 mL) was slowly added, and the mixture was stirred at room temperature for 90 minutes. The mixture was diluted with 10% aqueous Na3PO4 solution (40 mL), and stirred at room temperature for five minutes. The mixture was extracted with a 1:4 mixture of ethyl acetate and diethyl ether, and the organic phase was separated, dried over MgSO4, filtered and concentrated under reduced pressure. Elution of the residue through silica (15-20% ethyl acetate/hexanes) gave 1.36 g of 5-(4-fluoro-phenyl)-thiomorpholine-3-thione, MP=107-108° C.
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Na3PO4
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:2].C(=O)([O-])[O-].[Na+].[Na+].[F:21][C:22]1[CH:27]=[CH:26][C:25]([CH:28]2[NH:33][C:32](=O)[CH2:31][S:30][CH2:29]2)=[CH:24][CH:23]=1>C1COCC1>[F:21][C:22]1[CH:27]=[CH:26][C:25]([CH:28]2[NH:33][C:32](=[S:2])[CH2:31][S:30][CH2:29]2)=[CH:24][CH:23]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5.12 g
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Name
Quantity
1.22 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1CSCC(N1)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Na3PO4
Quantity
40 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 90 minutes
Duration
90 min
STIRRING
Type
STIRRING
Details
stirred at room temperature for five minutes
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with a 1:4 mixture of ethyl acetate and diethyl ether
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
Elution of the residue through silica (15-20% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1CSCC(N1)=S
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g
YIELD: CALCULATEDPERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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